Di-tert-butyl oxalate

Physical property Crystallization Solid‑state chemistry

Liquid oxalate esters complicate SPPS workflows with weighing errors and moisture sensitivity. Di-tert-butyl oxalate (CAS 691-64-5) solves this as a non-hygroscopic crystalline solid (mp 69-72°C), enabling precise gravimetric dispensing. • Sterically-hindered tert-butyl groups resist premature nucleophilic substitution, preserving oxalate functionality in multi-step sequences. • Reduced hydrolysis susceptibility buffers against adventitious moisture, improving reproducibility. Supplied at ≥99% assay; 2-8°C storage; global shipping available.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 691-64-5
Cat. No. B1345461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl oxalate
CAS691-64-5
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(=O)OC(C)(C)C
InChIInChI=1S/C10H18O4/c1-9(2,3)13-7(11)8(12)14-10(4,5)6/h1-6H3
InChIKeyCIYGMWIAXRMHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl Oxalate Properties & Specifications


Di-tert-butyl oxalate (CAS 691-64-5), the di‑ester of oxalic acid and tert‑butanol, is a small‑molecule oxalate ester with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . It is supplied as a white to off‑white crystalline solid with a melting point of 69–72 °C, a boiling point of 229 °C, and a predicted density of approximately 1.007 g/cm³ . Standard commercial specifications include an assay of ≥99% and a recommended storage temperature of 2–8 °C . The compound is soluble in common organic solvents (e.g., ethanol, dimethylformamide) but is practically insoluble in water .

Di-tert-butyl Oxalate vs. Generic Dialkyl Oxalates


The dialkyl oxalate family encompasses a wide range of physical states, reactivities, and handling properties. While a casual user might view dimethyl oxalate, diethyl oxalate, or di‑n‑butyl oxalate as functionally interchangeable with di‑tert‑butyl oxalate, the data show that these analogs differ fundamentally in key attributes that directly affect experimental design, process safety, and synthetic outcomes [1]. Di‑tert‑butyl oxalate is one of only two simple dialkyl oxalates that are solids at room temperature (the other being dimethyl oxalate), a property that profoundly influences its storage, handling, and formulation behavior [2]. Moreover, the sterically encumbered tert‑butyl groups dramatically alter its reaction profile, as illustrated by its inability to undergo certain nucleophilic substitutions that proceed smoothly with less hindered esters such as diethyl oxalate [3]. These differences underscore why a generic substitution approach is not scientifically sound and why deliberate selection based on quantitative evidence is required.

Comparative Evidence: Di-tert-butyl Oxalate vs. Analogs


Solid-State Handling Advantage

Di‑tert‑butyl oxalate is one of only two simple dialkyl oxalates (the other being dimethyl oxalate) that exist as a crystalline solid at ambient laboratory temperatures. This physical state is a direct consequence of the molecular packing dictated by the tert‑butyl groups, as determined by single‑crystal X‑ray diffraction studies [1].

Physical property Crystallization Solid‑state chemistry

Sterically Driven Reactivity Switch

In a direct comparison of oxalate esters as electrophiles in a nucleophilic substitution with sodium phenoxide, di‑tert‑butyl oxalate completely fails to yield the expected tert‑butyl phenyl ether. Under identical reaction conditions, diethyl oxalate undergoes the transformation successfully, producing the corresponding ethyl phenyl ether [1].

Reaction selectivity Nucleophilic substitution Steric hindrance

Hydrolytic Stability

The bulky tert‑butyl groups in di‑tert‑butyl oxalate impart steric shielding to the electrophilic carbonyl centers, thereby reducing the rate of hydrolysis relative to less hindered dialkyl oxalates such as dimethyl or diethyl oxalate . While no directly comparable kinetic rate constants (k_hydrolysis) have been reported, the structural rationale is supported by multiple authoritative sources, which describe di‑tert‑butyl oxalate as 'less prone to hydrolysis' and 'stable and versatile' [1].

Stability Hydrolysis Storage

Thermolytic Decomposition Pathway

A 1986 patent (US 4,585,891) explicitly notes that di‑tert‑butyl oxalate undergoes a 'facile and efficient decomposition to i‑butene and oxalic acid' [1]. This decomposition pathway is a direct consequence of the β‑hydrogen atoms on the tert‑butyl groups, which enable a concerted elimination process. In contrast, dimethyl oxalate and diethyl oxalate lack this facile decomposition mode, instead requiring more forcing conditions to undergo pyrolysis or hydrolysis.

Thermal stability Decomposition Waste management

Di-tert-butyl Oxalate Application Scenarios


Solid-Phase Peptide Synthesis & Solid-Supported Reagents

The solid physical state of di‑tert‑butyl oxalate makes it uniquely suited for applications requiring accurate weighing of small quantities and for immobilization on solid supports. In SPPS or combinatorial chemistry workflows, where reagents are often pre‑weighed into reaction vessels, a non‑hygroscopic, non‑volatile solid is far easier to handle than a liquid, reducing variability and minimizing solvent vapor exposure. This handling advantage is directly supported by the comparative melting point data in Section 3 [1].

Selective Protection from Nucleophilic Attack

When an oxalate diester must be present in a reaction mixture that also contains a nucleophile (e.g., an alkoxide, phenoxide, or amine), the use of di‑tert‑butyl oxalate can be strategically employed to prevent premature or undesired O‑alkylation. As demonstrated in Section 3, di‑tert‑butyl oxalate fails to undergo etherification with sodium phenoxide, a transformation that proceeds with diethyl oxalate [2]. This property can be exploited in multi‑step syntheses where the oxalate group must survive a nucleophilic step intact.

Moisture-Sensitive Reactions

In research laboratories or pilot‑scale settings where rigorously anhydrous conditions are difficult to maintain, the reduced susceptibility of di‑tert‑butyl oxalate to hydrolysis (Section 3) provides a practical buffer against adventitious moisture. This can improve reaction reproducibility and yield, and may extend the usable lifetime of the reagent on the bench. This property is inferred from the steric shielding conferred by the tert‑butyl groups [3].

Clean Oxalic Acid Source via Thermal Decomposition

For industrial processes or laboratory methods that require a controlled release of oxalic acid (e.g., as a mordant, dye intermediate, or precipitant), the thermal decomposition of di‑tert‑butyl oxalate to isobutene and oxalic acid (Section 3) offers a distinctive pathway. This is in contrast to other oxalates that may require hydrolysis, which introduces water and necessitates downstream drying steps. The volatile isobutene byproduct can be easily vented, leaving pure oxalic acid [4].

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